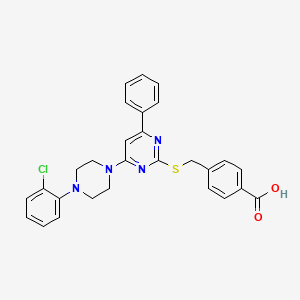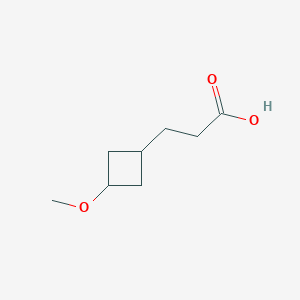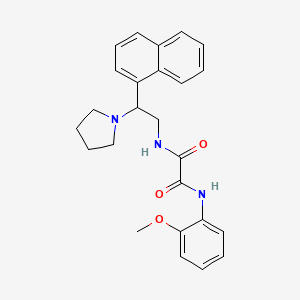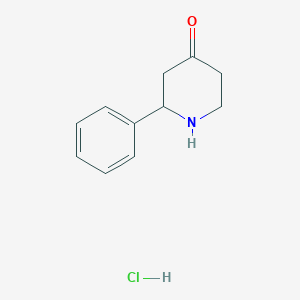![molecular formula C16H15Cl2N3O2 B2886549 4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone CAS No. 477855-92-8](/img/structure/B2886549.png)
4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, also known as 4-chloro-2-oxoethyl-5-pyrrolidinyl-3-pyridazinone (4-COPP), is a synthetic compound with a wide range of applications in scientific research. 4-COPP is a member of the pyridazinone family, which is a group of compounds with a unique three-ring structure. 4-COPP has been used in a variety of research applications, including studies of enzyme activity, protein-protein interactions, and drug design. 4-COPP has also been used to study the structure and function of a number of proteins, including G-protein coupled receptors, ion channels, and kinases.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Researchers have explored the synthesis of new heterocyclic compounds with potential biological activities by reacting specific acids with antipyrin, leading to pyridazinone derivatives. These derivatives have been evaluated for their antimicrobial and antifungal activities, indicating a broader interest in harnessing such compounds for therapeutic purposes (Sayed et al., 2003).
Pharmacological Applications
The investigation into the modes of action of pyridazinone herbicides reveals their potential to inhibit specific biochemical reactions in plants, such as the Hill reaction and photosynthesis, demonstrating the compound's utility in agricultural applications (Hilton et al., 1969).
Crystal Structure Analysis
Studies on the crystal structure and Hirshfeld surface analysis of pyridazinone derivatives have provided insights into the molecular configuration and interactions, which are crucial for understanding the reactivity and potential applications of these compounds (Daoui et al., 2021).
Anticancer and Antiangiogenic Properties
New derivatives of pyridazinone have been synthesized and characterized for their inhibitory effects on various human cancer cell lines. Some compounds have shown promising results, indicating the potential for developing anticancer and antiangiogenic agents (Kamble et al., 2015).
Antihypertensive Activity
Research into the antihypertensive activity of pyridazinone derivatives has demonstrated their potential as potassium channel activators, suggesting possible therapeutic applications in managing hypertension (Bergmann & Gericke, 1990).
Oxidation and Degradation Studies
The oxidation products and degradation pathways of chlorophenol by catalytic ozonation, with certain pyridazinone compounds acting as catalysts, highlight the environmental applications of these compounds in water treatment and pollution control (Qi et al., 2014).
Propiedades
IUPAC Name |
4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2/c17-12-5-3-11(4-6-12)14(22)10-21-16(23)15(18)13(9-19-21)20-7-1-2-8-20/h3-6,9H,1-2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDPBJLBPJGYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N(N=C2)CC(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-(2-methylpropylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2886466.png)
![1-ethyl-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2886470.png)


![6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2886475.png)



![2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2886481.png)

![3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2886484.png)
![N-[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2886485.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2886486.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzylbenzamide](/img/structure/B2886489.png)